3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c19-14-6-4-12(5-7-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-13-2-1-3-15(8-13)25(27)28/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPIRBJNIQLIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often involving condensation reactions.
Substitution reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
Chemical Reactions Analysis
3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used but can include amine derivatives, oxidized products, and substituted compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its structural features make it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 6
Compound A : 3-(4-Fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Key Difference : Position 3 substituent is 4-fluorophenyl instead of 4-chlorobenzyl.
Compound B : 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Key Difference : Position 6 substituent is a piperazinyl ethyl group.
- Impact : The bulky, polar piperazine moiety improves solubility but may reduce nsP1 inhibitory activity due to steric hindrance .
Compound C: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one
- Key Difference: Position 5 has a chlorophenoxy group, and position 6 is isopropyl.
- Impact: The isopropyl group increases hydrophobicity, enhancing CNS penetration, while the chlorophenoxy group contributes to π-π stacking interactions in enzyme binding .
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula C₁₉H₁₃ClN₆O₃.
Table 2: Antiviral Resistance Mutations
| Compound Series | Resistance Mutation (nsP1) | Impact on Activity | Reference |
|---|---|---|---|
| MADTP (Target Compound) | P34S, T246A | Reduced binding | |
| CHVB Series | Not reported | Similar profile |
Physicochemical and Structural Insights
- Planarity: The triazolopyrimidinone core is highly planar (max. deviation: 0.021 Å), facilitating interactions with flat enzyme active sites. Dihedral angles between substituents and the core influence binding; e.g., a 87.74° angle in Compound C reduces coplanarity, weakening interactions .
- Solubility : Nitrobenzyl groups reduce aqueous solubility but improve target affinity through hydrophobic interactions .
Biological Activity
The compound 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole-pyrimidine hybrid class of compounds. This class has gained attention due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activity of this compound is crucial for understanding its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₄ClN₅O₂
- Molecular Weight : 357.79 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular, the presence of the triazole ring has been associated with the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one | MCF-7 (breast cancer) | TBD |
| 1,2,3-triazole derivatives | HCT-116 (colon cancer) | 6.2 |
| 1,2,4-triazolethiones | T47D (breast cancer) | 27.3 |
Note: TBD indicates that specific data for the compound needs to be sourced from experimental studies.
Antimicrobial Activity
The triazole moiety is known for its antifungal and antibacterial properties. Compounds similar to 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one have shown efficacy against various pathogens. The mechanism typically involves disruption of cellular processes in microbes.
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | TBD |
| Antibacterial | Staphylococcus aureus | TBD |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in neurotransmitter metabolism and cancer progression. The triazole ring can interact with active sites of enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Case Studies
- Study on Anticancer Effects : A study evaluated various triazole derivatives for their cytotoxicity against breast cancer cell lines. The results indicated that modifications on the benzyl groups significantly influenced the anticancer activity.
- Antimicrobial Screening : Another research focused on the antimicrobial properties of triazole-containing compounds against a panel of bacterial and fungal strains. The findings suggested that certain substitutions enhanced the inhibitory effects.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For example:
- The introduction of halogens (like chlorine) and nitro groups has been shown to improve potency against specific cancer types.
- Triazole derivatives exhibit lower toxicity and higher selectivity compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
